molecular formula C14H12F3N5O B2682936 N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine CAS No. 2034606-94-3

N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine

Cat. No.: B2682936
CAS No.: 2034606-94-3
M. Wt: 323.279
InChI Key: BDFZYNDBHPTBEZ-UHFFFAOYSA-N
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Description

N-{1-[6-(Trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine is a synthetic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores: an azetidine ring and a pyrimidine amine, linked by a 6-(trifluoromethyl)pyridine-3-carbonyl group. The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is a significant scaffold in the development of bioactive molecules. Azetidine derivatives are found in various therapeutic agents and are frequently used as conformationally constrained building blocks in the synthesis of peptides and other complex molecules . The trifluoromethylpyridine moiety is another common feature in modern agrochemicals and pharmaceuticals, often employed to fine-tune properties like metabolic stability, lipophilicity, and binding affinity . Researchers may investigate this compound as a potential intermediate or core structure for developing novel inhibitors for various biological targets, leveraging the synergistic properties of its constituent heterocyclic systems. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O/c15-14(16,17)11-3-2-9(6-20-11)12(23)22-7-10(8-22)21-13-18-4-1-5-19-13/h1-6,10H,7-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFZYNDBHPTBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the purification process. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The pyridine and pyrimidine rings can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Compound 8 (N-(6-morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine)

  • Features: Contains a morpholino-pyridine group, nitro substituent, and trifluoromethylphenoxy linkage.
  • Synthesis: Prepared via nucleophilic substitution of 6-morpholinopyridin-3-amine with a pyrimidine intermediate in THF .
  • Key Difference: Unlike BK85477’s azetidine ring, Compound 8 uses a morpholino group, which may alter solubility and target interactions.

UDO and UDD (Pyridine-based CYP51 Inhibitors)

  • Features: UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] and UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] incorporate piperazine/piperidine and trifluoromethyl groups.
  • Activity: Both inhibit the non-azolic CYP51 enzyme, demonstrating efficacy against Trypanosoma cruzi comparable to posaconazole .
  • Comparison : BK85477’s azetidine and pyrimidine-amine moieties may offer distinct binding modes compared to UDO/UDD’s piperazine-based scaffolds.

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

  • Features : Synthesized via Suzuki coupling of dichloropyrimidines with boronic acids, yielding derivatives with aryl/heteroaryl groups.
  • Synthesis : Cost-effective due to sequential substitution and coupling steps .

Ax Series Pyrimidin-2-amine Derivatives

  • Features: Compounds like Ax11 [(E)-4-(2-methoxybenzylidene)amino)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine] include methoxybenzylidene and trimethoxyphenyl substituents.
  • Properties : Exhibit melting points of 90–122°C and antimicrobial/antiproliferative activities .
  • Comparison : BK85477 lacks the extended aromatic systems seen in Ax compounds, which may reduce π-π stacking interactions but improve metabolic stability.

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Biological Activity/Notes Reference
BK85477 C₁₄H₁₂F₃N₅O Azetidine, trifluoromethylpyridine-carbonyl Research compound, no activity specified
Compound 8 () Not provided Morpholino, nitro, trifluoromethylphenoxy Synthetic intermediate
UDO () Not provided Piperazine, chlorophenyl, trifluoromethyl CYP51 inhibitor, anti-T. cruzi
N-(6-(CF₃)pyridin-2-yl)pyrimidin-4-amine Not provided Trifluoromethylpyridine, Suzuki derivatives Antimalarial potential
Ax11 () C₃₆H₂₈N₄O₃ Methoxybenzylidene, trimethoxyphenyl Antimicrobial, antiproliferative

Biological Activity

N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine is a compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, linked to an azetidine ring and a pyrimidine moiety. This structural configuration is significant for its biological activity, as the trifluoromethyl group enhances lipophilicity and stability, which are crucial for interaction with biological targets.

PropertyValue
Molecular FormulaC14H11F3N4O2
Molecular Weight310.24 g/mol
Melting Point179-181°C
SolubilitySoluble in DMSO, ethanol

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The presence of the trifluoromethyl group allows for enhanced binding affinity to various biological targets, modulating key biochemical pathways involved in disease processes.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound effectively inhibits cell proliferation in various cancer cell lines, including breast, lung, prostate, and ovarian cancers. The IC50 values vary depending on the cancer type but generally fall within the nanomolar range, indicating potent activity against these malignancies.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent:

  • Reduction of Inflammatory Markers : In animal models of arthritis, treatment with this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory conditions.

Neuroprotective Effects

Additionally, neuroprotective properties have been observed:

  • Protection Against Oxidative Stress : Studies indicate that this compound can protect neuronal cells from oxidative stress-induced apoptosis. It enhances the expression of antioxidant enzymes and reduces markers of oxidative damage, highlighting its potential for treating neurodegenerative diseases.

Case Studies

Several case studies illustrate the compound's efficacy:

  • Breast Cancer Model : In a preclinical study involving MCF7 breast cancer cells, treatment with this compound led to a 70% reduction in cell viability at concentrations as low as 50 nM over 48 hours .
  • Arthritis Model : In a collagen-induced arthritis model in rats, administration of the compound resulted in decreased paw swelling and joint destruction compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells.

Safety and Toxicity

While promising, it is essential to evaluate the safety profile:

  • Toxicity Studies : Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and any potential side effects .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Focus on the azetidine ring protons (δ 3.5–4.5 ppm, split due to ring strain) and pyrimidine NH (δ 8.0–8.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and NH bends (3300–3500 cm⁻¹) .

How can researchers resolve contradictions in biological activity data when testing this compound across different assay systems?

Advanced Research Question

  • Assay standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement.
  • Solubility adjustments : Replace DMSO with cyclodextrin-based formulations if aggregation artifacts are suspected .
  • Metabolic stability analysis : Compare liver microsome data across species to identify interspecies variability in clearance rates .

What computational strategies can predict the reactivity of the trifluoromethyl group in this compound under varying reaction conditions?

Advanced Research Question

  • Quantum mechanical calculations : Use density functional theory (DFT) to model transition states for trifluoromethyl group substitutions (e.g., Fukui indices for electrophilic attack sites) .
  • Reaction path sampling : Combine molecular dynamics with metadynamics to explore energy barriers for hydrolysis or nucleophilic displacement .

What are the typical purification methods for this compound, and how do solvent choices impact crystallization efficiency?

Basic Research Question

  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients (80:20 to 95:5) resolves polar byproducts .
  • Crystallization : Use ethyl acetate/hexane gradients (0–100%) for slow crystallization. High-polarity solvents (e.g., methanol) may reduce crystal quality due to excessive solubility .

How does the presence of the azetidine ring influence the compound’s pharmacokinetic properties compared to similar piperidine-containing analogs?

Advanced Research Question

  • Metabolic stability : Azetidine’s smaller ring size reduces CYP3A4-mediated oxidation compared to piperidine derivatives, as shown in microsomal assays .
  • Membrane permeability : Azetidine’s rigidity improves logP by 0.5–1.0 units, enhancing blood-brain barrier penetration in rodent models .

What stability challenges are associated with the pyrimidin-2-amine moiety during long-term storage, and what formulation strategies mitigate degradation?

Basic Research Question

  • Hydrolysis susceptibility : The NH group in pyrimidin-2-amine is prone to oxidation. Store under argon at -20°C in amber vials .
  • Lyophilization : Formulate as a lyophilized powder with trehalose (1:5 molar ratio) to prevent hydrate formation .

What are the methodological considerations for designing structure-activity relationship (SAR) studies targeting modifications at the pyridine-3-carbonyl position?

Advanced Research Question

  • Bioisosteric replacements : Test pyridazine or pyrazine analogs to assess electronic effects on binding affinity .
  • Steric maps : Use X-ray crystallography or docking simulations to identify tolerated substituents at the 3-carbonyl position .

Which catalytic systems have proven effective for introducing the trifluoromethyl group in analogous pyridine derivatives?

Basic Research Question

  • Copper-mediated cross-coupling : CuI/1,10-phenanthroline with TMSCF₃ as the trifluoromethyl source .
  • Palladium catalysis : Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings with boronic esters .

How do solvent polarity and temperature gradients affect the regioselectivity of nucleophilic attacks on the azetidin-3-yl intermediate during derivatization?

Advanced Research Question

  • Polar solvents (DMF) : Favor attack at the less hindered azetidine nitrogen (ΔΔG‡ = 2.1 kcal/mol via DFT) .
  • Low temperatures (-20°C) : Suppress ring-opening side reactions, improving regioselectivity from 70% to 92% .

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